molecular formula C9H17BN2O4 B595410 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid CAS No. 1217501-20-6

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid

Cat. No.: B595410
CAS No.: 1217501-20-6
M. Wt: 228.055
InChI Key: QXGDFMFEWNRPLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group in the presence of a base.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The diethoxyethyl group enhances its solubility and stability, making it a valuable reagent in various chemical transformations.

Biological Activity

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15B N2O3
  • CAS Number : 1217501-20-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Boronic acids can act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes, which is crucial for their therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to inhibition of enzymatic activity.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Biological Activities

This compound has shown promise in various biological assays:

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.0
Compound BLung Cancer3.5
This compoundColon Cancer4.8Ongoing Study

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For example, compounds that share structural similarities with this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Inhibition of Tumor Necrosis Factor (TNF) :
    • Researchers synthesized a series of pyrazole compounds and evaluated their ability to inhibit TNF production in macrophages. The results indicated that certain derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Evaluation in Rat Models :
    • A study investigated the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema in rats. The results showed that specific derivatives reduced edema significantly compared to control groups .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid, and what key reaction parameters influence yield?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

  • Borylation : Reacting a halogenated pyrazole precursor (e.g., 4-bromo-pyrazole derivative) with a boronating agent, such as bis(pinacolato)diboron, under palladium catalysis.
  • Substituent introduction : The 2,2-diethoxyethyl group is introduced via alkylation or nucleophilic substitution. Critical parameters include reaction temperature (e.g., reflux in ethanol or THF), stoichiometry of the boron source, and catalyst loading (e.g., Pd(PPh₃)₄).
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is employed to isolate the product. Yields (~60-75%) depend on moisture control and intermediate stability .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • ¹H/¹³C NMR : Confirm the pyrazole core and diethoxyethyl substituent. The boronic acid proton (B–OH) may appear as a broad peak at δ ~6-8 ppm in DMSO-d₆.
  • ¹¹B NMR : A peak near δ ~28-32 ppm confirms the boronic acid group.
  • IR spectroscopy : B–O stretching vibrations (~1340 cm⁻¹) and O–H bonds (~3200 cm⁻¹) are key indicators.
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • HPLC : Assess purity (>95% is typical for synthetic batches) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid to achieve high yields and selectivity?

  • Catalyst selection : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for sterically hindered aryl halides.
  • Solvent/base systems : Use DME/H₂O (3:1) with Na₂CO₃ or Cs₂CO₃ to maintain pH ~9-10, minimizing protodeboronation.
  • Temperature : Reactions at 80-100°C for 12-24 hours balance speed and side reactions.
  • Additives : LiCl (1-2 equiv) can stabilize the boronate intermediate.
  • Monitoring : TLC or LC-MS tracks reaction progress. Yields >80% are achievable with optimized conditions .

Q. What strategies mitigate the instability of the boronic acid group during storage and reaction conditions?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C, dissolved in dry THF or DMSO.
  • Stabilization : Convert to the pinacol ester derivative (e.g., using pinacol and Dean-Stark trap) for long-term storage.
  • In situ protection : Use HFIP (hexafluoroisopropanol) as a co-solvent to suppress boronic acid dimerization during reactions .

Q. How to resolve discrepancies in reported catalytic efficiencies when using this compound in cross-coupling reactions?

  • Variable analysis : Compare catalyst purity (e.g., Pd residual in commercial sources), solvent dryness, and substrate ratios.
  • Controlled experiments : Replicate conditions with deuterated solvents (e.g., D₂O) to assess hydrolysis effects.
  • DFT calculations : Model steric/electronic effects of the diethoxyethyl group on transmetallation kinetics.
  • Contradictory data : If yields vary between studies, re-examine workup protocols (e.g., aqueous extraction vs. direct crystallization) .

Q. What methodologies are recommended for derivatizing this compound to explore its biological activity?

  • Functionalization : React the boronic acid with halogenated biomolecules (e.g., 5-bromo-2’-deoxyuridine) via Suzuki coupling.
  • Conjugation : Link to fluorescent tags (e.g., BODIPY) using click chemistry (CuAAC) for cellular imaging.
  • Biological assays : Test in kinase inhibition assays (pyrazole derivatives often target ATP-binding sites) or as a protease inhibitor scaffold.
  • Stability in media : Pre-incubate in PBS (pH 7.4) at 37°C to assess hydrolytic degradation before biological testing .

Properties

IUPAC Name

[1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGDFMFEWNRPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675367
Record name [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
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Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-20-6
Record name B-[1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1217501-20-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
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